2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine
Overview
Description
2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic groups involved in this reaction.
Mode of Action
The 2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, this compound, as an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds . The downstream effects of these pathways involve the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action is the formation of new carbon–carbon bonds , leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Properties
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-12-5-2-10(3-6-12)8-11-4-7-13(14)15-9-11/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBESLVSRBNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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